Reduced Age-Dependent Pharmacokinetic Perturbation vs. Enalapril
In a double-blind, three-way crossover study directly comparing 10 mg single oral doses of benazepril and enalapril in nine young and nine elderly healthy normotensive subjects, the active metabolite AUC increase from young to elderly subjects was significantly smaller for benazeprilat (+40%) compared to enalaprilat (+113%; P < 0.01) [1]. This represents a 73 percentage-point difference in age-related exposure amplification between the two compounds [1]. A separate multiple-dose study confirmed that age-related AUC increases for benazeprilat (approximately +23%) are quantitatively smaller than those observed with other ACE inhibitors [2].
| Evidence Dimension | Age-related change in active metabolite AUC (young vs. elderly subjects) |
|---|---|
| Target Compound Data | Benazeprilat AUC increase: +40% in elderly vs. young |
| Comparator Or Baseline | Enalaprilat AUC increase: +113% in elderly vs. young |
| Quantified Difference | 73 percentage-point difference favoring benazepril (P < 0.01) |
| Conditions | Healthy normotensive subjects; 9 young, 9 elderly; single oral dose 10 mg; double-blind, 3-way crossover with placebo |
Why This Matters
Procurement for geriatric or aging-model research requires an ACE inhibitor with more predictable, less age-amplified exposure to minimize dosing uncertainty and reduce required empirical dose adjustments.
- [1] Macdonald NJ, Sioufi A, Howie CA, Wade JR, Elliott HL. The effects of age on the pharmacokinetics and pharmacodynamics of single oral doses of benazepril and enalapril. Br J Clin Pharmacol. 1993;36(3):205-209. doi:10.1111/j.1365-2125.1993.tb04218.x View Source
- [2] Macdonald NJ, Sioufi A, Howie CA, Wade JR, Elliott HL. A comparison in young and elderly subjects of the pharmacokinetics and pharmacodynamics of single and multiple doses of benazepril. Br J Clin Pharmacol. 1993;36(3):201-204. doi:10.1111/j.1365-2125.1993.tb04217.x View Source
